molecular formula C11H14BrNO4 B11564855 2-(4-Bromo-phenylamino)-tetrahydro-pyran-3,4,5-triol

2-(4-Bromo-phenylamino)-tetrahydro-pyran-3,4,5-triol

Cat. No.: B11564855
M. Wt: 304.14 g/mol
InChI Key: XNRPWNFGHKJOMI-AGVGLQIMSA-N
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Description

2-(4-Bromo-phenylamino)-tetrahydro-pyran-3,4,5-triol is an organic compound that features a brominated phenyl group attached to an amino group, which is further connected to a tetrahydro-pyran ring with three hydroxyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-phenylamino)-tetrahydro-pyran-3,4,5-triol typically involves the reaction of 4-bromoaniline with a suitable tetrahydro-pyran derivative. One common method involves the nucleophilic substitution reaction where 4-bromoaniline reacts with a tetrahydro-pyran derivative under basic conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments.

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-phenylamino)-tetrahydro-pyran-3,4,5-triol can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Bromo-phenylamino)-tetrahydro-pyran-3,4,5-triol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Bromo-phenylamino)-tetrahydro-pyran-3,4,5-triol involves its interaction with specific molecular targets. The bromine atom and the amino group play crucial roles in its reactivity. The compound can form hydrogen bonds and participate in various chemical reactions, influencing biological pathways and molecular interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Bromo-phenylamino)-tetrahydro-pyran-3,4,5-triol is unique due to the presence of the tetrahydro-pyran ring with three hydroxyl groups, which imparts distinct chemical and physical properties.

Properties

Molecular Formula

C11H14BrNO4

Molecular Weight

304.14 g/mol

IUPAC Name

(2R,5R)-2-(4-bromoanilino)oxane-3,4,5-triol

InChI

InChI=1S/C11H14BrNO4/c12-6-1-3-7(4-2-6)13-11-10(16)9(15)8(14)5-17-11/h1-4,8-11,13-16H,5H2/t8-,9?,10?,11-/m1/s1

InChI Key

XNRPWNFGHKJOMI-AGVGLQIMSA-N

Isomeric SMILES

C1[C@H](C(C([C@@H](O1)NC2=CC=C(C=C2)Br)O)O)O

Canonical SMILES

C1C(C(C(C(O1)NC2=CC=C(C=C2)Br)O)O)O

Origin of Product

United States

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